[2-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone [2-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16340796
InChI: InChI=1S/C13H15N5OS/c1-10-14-15-16-18(10)12-5-3-2-4-11(12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3
SMILES:
Molecular Formula: C13H15N5OS
Molecular Weight: 289.36 g/mol

[2-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

CAS No.:

Cat. No.: VC16340796

Molecular Formula: C13H15N5OS

Molecular Weight: 289.36 g/mol

* For research use only. Not for human or veterinary use.

[2-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone -

Specification

Molecular Formula C13H15N5OS
Molecular Weight 289.36 g/mol
IUPAC Name [2-(5-methyltetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C13H15N5OS/c1-10-14-15-16-18(10)12-5-3-2-4-11(12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3
Standard InChI Key PNGKGFOLYWFTGJ-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCSCC3

Introduction

[Introduction to 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone](pplx://action/followup)

2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a tetrazole ring and a thiomorpholine moiety. This structure contributes to its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry. The compound is classified under organic compounds, specifically as a derivative of methanone featuring both nitrogen-rich heterocycles and sulfur-containing groups.

[Synthesis of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone](pplx://action/followup)

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the formation of the tetrazole ring, which can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions. Following this, the thiomorpholine moiety is introduced through nucleophilic substitution reactions. The final step involves coupling the tetrazole and thiomorpholine intermediates, often utilizing catalysts to enhance reaction efficiency.

Synthetic StepsReagentsConditions
Formation of Tetrazole RingNitriles, Sodium AzideAcidic Conditions
Introduction of Thiomorpholine MoietyThiomorpholine, Nucleophilic Substitution ReagentsBasic Conditions
Coupling of IntermediatesCatalysts (e.g., Palladium)Mild Conditions

Biological Activity and Potential Applications

Compounds with similar structures often exhibit significant biological activity, making them of interest in medicinal chemistry and pharmaceutical research. The tetrazole ring facilitates hydrogen bonding and ionic interactions with biological macromolecules, while the thiomorpholine moiety enhances membrane permeability. These interactions can modulate enzyme activity and receptor interactions, leading to diverse biological effects.

Biological ActivityPotential Applications
Enzyme ModulationDrug Development
Receptor InteractionsTherapeutic Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator